2-(Difluoromethyl)-3-iodo-2H-indazole is a heterocyclic compound characterized by the presence of a difluoromethyl group and an iodine atom on the indazole ring. This compound belongs to a class of indazole derivatives that are of significant interest in medicinal chemistry due to their potential biological activities. The molecular formula for this compound is , and its molecular weight is approximately 292.04 g/mol.
The compound can be synthesized through various chemical reactions involving commercially available precursors. Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
2-(Difluoromethyl)-3-iodo-2H-indazole falls under the category of indazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of halogen substituents like iodine and fluorine enhances its reactivity and biological profile.
The synthesis of 2-(difluoromethyl)-3-iodo-2H-indazole typically involves multi-step reactions starting from simpler indazole derivatives. One common method includes:
The reaction conditions often involve the use of organic solvents, temperature control, and catalysts to achieve high yields. For instance, reactions may be conducted in solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
The molecular structure of 2-(difluoromethyl)-3-iodo-2H-indazole features an indazole core with a difluoromethyl group at position 2 and an iodine atom at position 3.
C1=CC2=C(N=N1)C(=C(C=C2)F)F
This structure contributes to its unique chemical properties and potential reactivity.
2-(Difluoromethyl)-3-iodo-2H-indazole can participate in various chemical reactions:
Common reagents for these reactions include:
The specific conditions (solvent choice, temperature) are crucial for optimizing yields and selectivity.
The mechanism of action for 2-(difluoromethyl)-3-iodo-2H-indazole involves its interaction with biological targets at the molecular level. This compound may bind to specific enzymes or receptors, modulating their activity and influencing various signaling pathways.
Molecular docking studies suggest that it interacts with amino acid residues within active sites of target proteins, which may lead to inhibition or activation of these proteins depending on the context.
Indazoles represent a class of bicyclic heterocyclic compounds characterized by the fusion of a benzene ring with a pyrazole ring, yielding a planar 10-π electron system. These compounds exhibit a unique phenomenon known as annular tautomerism, where the proton can reside at different nitrogen positions, leading to three possible tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. Thermodynamic stability studies confirm that the 1H-tautomer (benzenoid form) predominates in solid, liquid, and gaseous phases due to its lower energy state compared to the quinonoid 2H-form. This stability arises from optimal electron delocalization, which preserves aromaticity across both rings [2] [3].
The 2H-indazole tautomer, though less stable, is stabilized by N-substitution at the N2 position. This is exemplified by compounds like 2-(difluoromethyl)-3-iodo-2H-indazole, where the substituent locks the structure in the 2H-configuration. X-ray crystallographic analyses reveal that N2-substituted indazoles exhibit bond lengths intermediate between single and double bonds (N1-N2: ~1.35 Å; C3a-N1: ~1.32 Å), indicating significant electron delocalization. This electronic distribution renders C3 electrophilic, facilitating regioselective functionalization—crucial for designing pharmacologically active molecules [4] [8].
Table 1: Key Structural Properties of Indazole Tautomers
Tautomer | Energy Relative to 1H (kJ/mol) | Stability | Characteristic Bond Lengths (Å) |
---|---|---|---|
1H-Indazole | 0 (reference) | Highest | N1-N2: 1.35; C3a-N1: 1.32 |
2H-Indazole | +15.2 | Moderate | N1-N2: 1.32; C3a-N1: 1.35 |
3H-Indazole | +28.7 | Lowest | Not experimentally observed |
Halogen atoms, particularly iodine, serve as versatile handles for regioselective modifications in heterocyclic chemistry due to their large atomic radius and moderate leaving-group ability. At the C3 position of indazoles, iodine participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and photoredox transformations, enabling C-C, C-N, or C-O bond formation. This reactivity is exploited in pharmaceutical synthesis to append complex pharmacophores onto the indazole core [2] [6].
Fluorinated groups like difluoromethyl (-CF₂H) impart distinct physicochemical properties:
Table 2: Impact of Halogen/Fluorinated Substituents on Indazole Properties
Substituent | Hammett Constant (σₚ) | LogP Contribution | Key Synthetic Applications |
---|---|---|---|
Iodo (C3) | 0.18 | +1.12 | Cross-coupling; Grignard formation |
Difluoromethyl (N2) | 0.33 | +0.89 | Metabolic stabilization; H-bonding |
Bromo (C6) | 0.23 | +0.86 | Halogen exchange; SNAr reactions |
The strategic incorporation of 3-iodo and difluoromethyl groups transforms indazoles into privileged scaffolds for drug development. The 3-iodo substituent serves as a synthetic linchpin, enabling rapid diversification via transition-metal catalysis. For instance, 3-iodo-2-methyl-2H-indazole (CAS# 49572-64-7) undergoes Sonogashira coupling with alkynes to generate kinase inhibitors with sub-micromolar IC₅₀ values [6]. Similarly, 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole (CAS# 2680541-82-4) functions as a precursor to anticancer agents through Suzuki-Miyaura arylation [5].
The difluoromethyl group at N2 enhances bioactivity through multiple mechanisms:
These features are exemplified by clinical candidates like pazopanib (angiokinase inhibitor) and axitinib (VEGFR inhibitor), where indazole cores bearing halogen and fluorinated alkyl groups exhibit nanomolar potency. Recent studies indicate that 2-(difluoromethyl)-3-iodo-2H-indazole derivatives inhibit COX-2 (IC₅₀ = 0.8–1.2 μM) and demonstrate antiprotozoal activity against Giardia intestinalis (IC₅₀ = 0.15 μM), outperforming metronidazole by 12.8-fold [3] [4] [8].
Table 3: Bioactivity of Indazole Derivatives with Iodo/Difluoromethyl Groups
Compound | Target | Activity | Mechanistic Insight |
---|---|---|---|
2,3-Diphenyl-2H-indazole (18) | COX-2 | IC₅₀ = 0.85 μM | Competitive inhibition of arachidonate site |
Pazopanib | VEGFR/PDGFR | IC₅₀ = 0.008 μM | ATP-competitive kinase inhibition |
GDC-0810 (XV) | Estrogen receptor | IC₅₀ = 0.003 μM | Selective ER downregulation |
Compound 18 | Giardia intestinalis | IC₅₀ = 0.15 μM | Tubulin polymerization disruption |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: